

Unraveling the Molecular Biology Applications of ES-8891

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Compound of Interest

Compound Name: ES-8891

Cat. No.: B1671240

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Introduction

ES-8891 has emerged as a significant compound of interest within the molecular biology landscape, particularly in the realm of cancer research. This document provides a comprehensive overview of its applications, detailing its mechanism of action, relevant signaling pathways, and protocols for experimental use. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize **ES-8891** in their studies.

ES-8891 is identified as Darolutamide, a potent androgen receptor inhibitor (ARI).[1][2] Its primary application lies in the treatment of prostate cancer, specifically non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[1][2] The unique molecular structure of Darolutamide, a flexible, polar-substituted pyrazole, allows it to bind with high affinity to the androgen receptor, leading to potent antitumor activity.[1]

Mechanism of Action

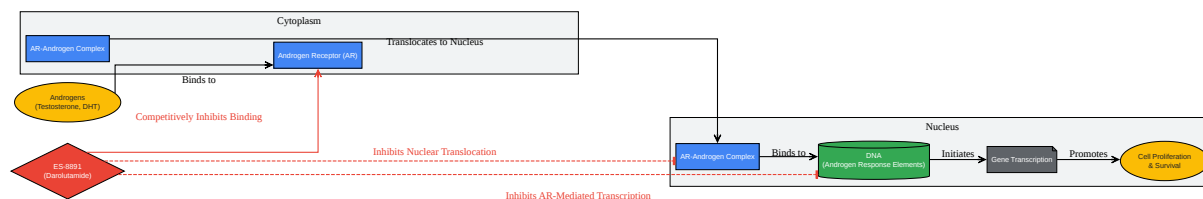
The primary mechanism of action of **ES-8891** (Darolutamide) involves the comprehensive inhibition of the androgen receptor (AR) signaling pathway.[3][4] This multifaceted inhibition is crucial in impeding the growth and survival of prostate cancer cells, which are often dependent on androgen signaling. The key facets of its mechanism are:

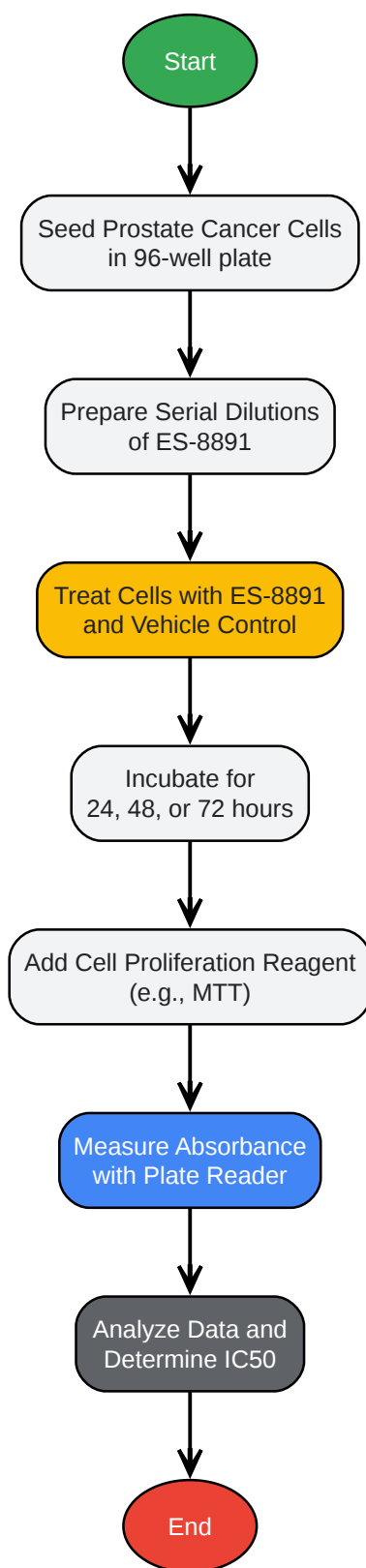
- **Competitive Inhibition of Androgen Binding:** **ES-8891** directly competes with androgens, such as testosterone and dihydrotestosterone (DHT), for the ligand-binding domain of the androgen receptor.^{[1][4]} By occupying this binding site, it prevents the receptor's activation by its natural ligands.^{[1][4]}
- **Prevention of Nuclear Translocation:** Upon activation, the androgen receptor typically translocates from the cytoplasm to the nucleus to carry out its transcriptional functions.^{[3][4]} **ES-8891** effectively blocks this translocation, thereby preventing the AR from reaching its nuclear targets.^{[3][4]}
- **Inhibition of AR-Mediated Transcription:** Even if some androgen receptors were to translocate to the nucleus, **ES-8891** inhibits their ability to bind to DNA and mediate the transcription of target genes essential for prostate cancer cell proliferation and survival.^{[1][3][5]}

This comprehensive blockade of the AR signaling pathway ultimately leads to decreased proliferation of prostate tumor cells and potent antitumor activity.^[1]

Signaling Pathway

The signaling pathway affected by **ES-8891** is the canonical androgen receptor signaling pathway, a critical driver of prostate cancer progression.





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